molecular formula C8H6N2O2 B121514 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 156270-06-3

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B121514
CAS No.: 156270-06-3
M. Wt: 162.15 g/mol
InChI Key: KYBIRFFGAIFLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 156270-06-3) is a heterocyclic compound featuring fused pyrrole and pyridine rings with a carboxylic acid substituent at the 3-position. It is widely utilized in pharmaceutical and chemical research as a key intermediate for synthesizing bioactive molecules. The compound is classified as a laboratory chemical and is supplied by companies such as Combi-Blocks, Inc., with strict handling guidelines due to its hazard profile (H302, H315, H319, H335) . Its applications include the development of cannabinoid receptor agonists and glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer’s disease .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically involve the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group at the 3-position undergoes oxidation under controlled conditions. In one study, oxidation with potassium permanganate (KMnO₄) in acidic medium converted the aldehyde intermediate into the corresponding carboxylic acid derivative.

Reagent Conditions Product
KMnO₄Acidic medium, 60°C1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Oxidation reactions are critical for modifying solubility and enhancing interactions with biological targets .

Reduction Reactions

The pyridine ring can be reduced using sodium borohydride (NaBH₄), yielding methanol derivatives. For example:

Reagent Conditions Product
NaBH₄Ethanol, RT1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol

Reduction preserves the heterocyclic framework while introducing hydroxyl groups for downstream functionalization.

Substitution Reactions

Electrophilic substitution occurs at the 4- and 6-positions of the pyridine ring. Halogenation and alkylation are well-documented:

Reagent Position Product
Br₂ (with FeBr₃ catalyst)4-position4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CH₃I (alkylation)1-position1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Substituted derivatives show enhanced biological activity, particularly in kinase inhibition .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

Reaction Type Reagent Product
EsterificationMeOH, H₂SO₄Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
AmidationNH₃, DCC/DMAP1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

These derivatives are key intermediates in drug discovery, enabling improved pharmacokinetic properties .

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles. For example, reacting with acetylacetone yields pyrrolo[2,3-d]pyrimidine derivatives :

Reaction Pathway :
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid + Acetylacetone → Pyrrolo[2,3-d]pyrimidine analog

This reactivity is exploited in synthesizing libraries of bioactive molecules .

Hydrolysis Reactions

Under alkaline conditions, acylated derivatives undergo hydrolysis to regenerate the carboxylic acid. A patent describes the hydrolysis of 5-fluoro-3-trichloroacetyl intermediates using aqueous NaOH at 0–30°C :

Key Steps :

  • Acylation with trichloroacetyl chloride.

  • Hydrolysis to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .

Biological Activity and Reaction Relevance

Derivatives of this compound inhibit fibroblast growth factor receptors (FGFRs), with IC₅₀ values as low as 7 nM for FGFR1 . The 3-carboxylic acid group is essential for binding via hydrogen-bond interactions with kinase domains .

Structure-Activity Relationship :

  • 4-Bromo derivatives : Enhance FGFR selectivity.

  • 1-Alkyl substitutions : Improve metabolic stability.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in the treatment of various cancers. FGFRs are involved in cell proliferation and survival, making them attractive targets for cancer therapies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent inhibitory effects on FGFRs, particularly FGFR1. A notable study reported that a related compound demonstrated an IC₅₀ value of approximately 7 nM against FGFR1, suggesting strong potential for anticancer applications .

Case Study: FGFR Inhibition

  • In vitro studies showed that compounds similar to 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer cells (e.g., the 4T1 cell line) and induce apoptosis. The ability to inhibit migration and invasion further emphasizes their therapeutic potential in cancer treatment .

Biological Research Applications

The compound has shown activity in various biological assays, including:

  • Inhibition of Cell Proliferation : Studies have demonstrated its ability to inhibit cell growth in various cancer cell lines.
  • Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells, providing a mechanism for its anticancer effects.

Materials Science Applications

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. This aspect is still under exploration but holds promise for future applications in material sciences.

Mechanism of Action

The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is often related to its ability to inhibit specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Solubility/Stability
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid 156270-06-3 C₈H₆N₂O₂ 176.17 Carboxylic acid at position 3 Soluble in DMF, DMSO; hygroscopic
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 67058-74-6 C₈H₆N₂O₂ 162.15 Carboxylic acid at position 2 Limited water solubility
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid 933736-80-2 C₈H₆N₂O₂ 162.15 Fused rings in 3,2-c configuration Soluble in methanol, ethanol
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1190314-95-4 C₈H₅FN₂O₂ 180.14 Fluorine substituent at position 4 Enhanced lipophilicity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid N/A C₈H₅BrN₂O₂ 241.05 Bromine substituent at position 5 Reacts in Suzuki couplings

Key Observations :

  • Ring Positioning : Altering the pyrrole-pyridine fusion (e.g., 2,3-b vs. 3,2-c) impacts electronic distribution and solubility. For example, 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid exhibits a higher predicted boiling point (471.1°C) than the 2,3-b analog .
  • Substituent Effects : Halogenation (e.g., 4-fluoro or 5-bromo derivatives) enhances electrophilicity and cross-coupling reactivity, critical for drug design .

Key Observations :

  • Esterification : Ethyl esters of the parent acid (e.g., CAS 1195622-96-8) are synthesized via Steglich conditions, enabling further functionalization .
  • Cross-Coupling : Brominated derivatives (e.g., 5-bromo analog) serve as intermediates in Suzuki-Miyaura reactions to introduce aryl groups .

Key Observations :

  • CB2 Agonists : Adamantane-conjugated derivatives exhibit improved aqueous solubility and selectivity for CB2 over CB1 receptors .
  • GSK-3β Inhibition : Substituents like phenyl groups at position 5 enhance binding affinity to GSK-3β, a target in neurodegenerative diseases .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound that belongs to the pyrrolo[2,3-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Pharmacological Properties

The biological activities of this compound and its derivatives have been explored in several contexts, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h has shown IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent. This compound not only inhibits cell proliferation but also induces apoptosis in breast cancer cells (4T1) and significantly reduces their migration and invasion capabilities .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have been documented. These compounds can modulate inflammatory pathways and have shown effectiveness in reducing inflammatory markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives. They have been shown to exert protective effects against neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant properties. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Variations in substituents on the pyrrole or pyridine rings can lead to significant changes in potency and selectivity for biological targets. For example, modifications that enhance lipophilicity or alter electronic properties can improve receptor binding affinity and cellular uptake.

Case Studies

Several case studies illustrate the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h was identified as a lead compound with low toxicity and high efficacy against cancer cell lines.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that certain derivatives could reduce oxidative stress markers in rodent models of neurodegeneration, suggesting potential therapeutic applications for cognitive disorders.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeCompoundIC50 Values (nM)Mechanism of Action
Anticancer4hFGFR1: 7Inhibition of FGFR signaling pathways
FGFR2: 9Induction of apoptosis in cancer cells
Anti-inflammatoryVariousNot specifiedInhibition of COX and LOX enzymes
NeuroprotectiveVariousNot specifiedModulation of neurotransmitter levels

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation reactions. For example, 2-amino-pyrrole derivatives react with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) in acetic acid with catalytic HCl to form the pyrrolopyridine core . Optimizing temperature (80–100°C) and reaction time (6–12 hours) improves yields (>85%). Purity is validated via HPLC (>97%) and LC-MS .

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while the carboxylic acid proton is observed at δ 12.5–13.5 ppm .
  • IR Spectroscopy : Stretching vibrations for -COOH (1700–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 51.2%, H: 3.3%, N: 15.1%) .

Q. What are common impurities in synthetic batches, and how are they addressed?

Impurities often arise from incomplete cyclization (e.g., unreacted 2-amino-pyrrole intermediates) or byproducts like regioisomers. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) resolves these issues .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolopyridine core be achieved for drug discovery applications?

Regioselectivity is controlled by:

  • Protecting Groups : Boc protection of the carboxylic acid enables selective substitution at the pyridine nitrogen .
  • Catalytic Strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets the C-5 position using halogenated precursors (e.g., 5-bromo derivatives) .
  • Electrophilic Aromatic Substitution : Nitration at C-6 occurs under HNO₃/H₂SO₄, guided by electronic effects .

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations predict:

  • Electrophilicity : The carboxylic acid group increases electrophilic character at C-3 (Mulliken charge: +0.32) .
  • Tautomeric Stability : The 1H-pyrrolo tautomer is energetically favored over 7H by ~5 kcal/mol .
    These insights guide synthetic routes for functionalized analogs .

Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine derivatives?

Discrepancies may arise from:

  • Solubility Issues : Poor aqueous solubility (logP ~1.8) can skew in vitro assays. Use DMSO/water co-solvents (<1% DMSO) .
  • Metabolic Instability : Rapid hepatic clearance (t₁/₂ <30 min in microsomes) may mask efficacy. Stabilize via methyl ester prodrugs .
    Validate activity via orthogonal assays (e.g., SPR binding and cellular IC₅₀ comparisons) .

Q. How is the compound’s stability under various storage conditions quantified?

Stability studies show:

  • Thermal Degradation : Decomposition >5% after 6 months at 25°C; store at -20°C in inert atmospheres (N₂) .
  • pH Sensitivity : Hydrolysis of the carboxylic acid occurs at pH >10. Use buffered solutions (pH 4–7) for biological testing .

Q. Methodological & Analytical Challenges

Q. What advanced techniques validate synthetic intermediates in complex multi-step routes?

  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ = 163.05 for the parent compound) .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing C-3 vs. C-5 substitution) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize stepwise additions .

Q. How are contradictory spectral data (e.g., NMR shifts) reconciled in structural elucidation?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrrole vs. pyridine protons) .
  • Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .

Q. Applications in Drug Development

Q. What in vitro models are used to assess the compound’s kinase inhibition potential?

  • Enzyme Assays : IC₅₀ values against JAK2 (e.g., 0.5 μM) are measured via ADP-Glo™ kinase assays .
  • Cellular Models : Anti-proliferative activity in HEL92.1.7 (JAK2-dependent) cells validates target engagement .

Q. How is the carboxylic acid moiety modified to improve pharmacokinetics?

  • Ester Prodrugs : Methyl ester derivatives enhance oral bioavailability (AUC increased 3-fold in rats) .
  • Amide Conjugates : Coupling with PEGylated amines improves solubility (logP reduced from 1.8 to -0.4) .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIRFFGAIFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436221
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156270-06-3
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.3 g (15.7 mmol) of 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and 23 cm3 (217 mmol) of 2-methyl-2-butene were added to 120 cm3 of dioxane at a temperature of 20° C. and then a solution of 2.7 g (30 mmol) of sodium chlorite and 9.2 g (66.7 mmol) of monosodium phosphate in 100 cm3 of water was added. After stirring at a temperature in the region of 20° C. for 15 h, the reaction mixture was concentrated to dryness under reduced pressure (2.7 kPa). The residue was taken up in 50 cm3 of water, filtered off, rinsed with 3 times 30 cm3 of water and then dried under a hood for 16 h. 2.2 g of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid were thus obtained in the form of a white powder. Mass spectrum: EI: m/z=162 M+ base peak.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.